molecular formula C11H10N2O3 B6147146 ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxylate CAS No. 1054479-45-6

ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxylate

Cat. No. B6147146
CAS RN: 1054479-45-6
M. Wt: 218.2
InChI Key:
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Description

Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxylate, commonly referred to as EDN-4-C, is an organic compound that has found a wide range of applications in the scientific research field. It is a versatile compound that has been used in many different types of experiments and studies, ranging from biochemical and physiological effects to laboratory experiments. EDN-4-C has been used as an important tool in the development of new drugs and treatments, as well as in the study of various diseases and conditions.

Scientific Research Applications

EDN-4-C has been used in a wide range of scientific research applications, including drug development, disease modeling, and laboratory experiments. It has been used to study the effects of various drugs on the body, as well as to develop new drugs and treatments. EDN-4-C has also been used to study the effects of various diseases and conditions on the body, as well as to develop new treatments for these diseases and conditions. Additionally, EDN-4-C has been used in laboratory experiments to study the biochemical and physiological effects of various compounds on the body.

Mechanism of Action

The mechanism of action of EDN-4-C is not fully understood. However, it is believed that EDN-4-C exerts its effects by binding to various receptors in the body, such as the serotonin receptor. This binding then triggers a cascade of biochemical reactions that eventually lead to the desired effect. Additionally, EDN-4-C is believed to interact with other molecules in the body, such as enzymes, to exert its effects.
Biochemical and Physiological Effects
EDN-4-C has been found to have a wide range of biochemical and physiological effects on the body. It has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. EDN-4-C has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, EDN-4-C has been found to have a stimulatory effect on the release of the neurotransmitter serotonin, which is responsible for regulating mood, sleep, and appetite.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EDN-4-C in laboratory experiments is its ability to bind to various receptors in the body. This allows researchers to study the effects of various compounds on the body in a controlled environment. Additionally, EDN-4-C is relatively stable, which makes it easier to store and handle in the laboratory. However, one of the main limitations of using EDN-4-C in laboratory experiments is its potential toxicity, which can be problematic if the compound is not handled properly.

Future Directions

There are many potential future directions for EDN-4-C. One of the main areas of research is the development of new drugs and treatments that utilize EDN-4-C. Additionally, further research could be done to explore the potential of EDN-4-C as an antidepressant or anxiolytic. Additionally, further research could be done to explore the potential of EDN-4-C to treat various diseases and conditions, such as Alzheimer’s disease, Parkinson’s disease, and depression. Finally, further research could be done to explore the potential of EDN-4-C as an anti-inflammatory agent.

Synthesis Methods

EDN-4-C can be synthesized through a variety of methods, including organic synthesis, chemical synthesis, and enzymatic synthesis. In organic synthesis, EDN-4-C can be prepared by reacting ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid with ethyl chloroformate in the presence of a base, such as sodium hydroxide. In chemical synthesis, EDN-4-C can be prepared by reacting ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid with ethyl chloroformate in the presence of a catalyst, such as palladium chloride. In enzymatic synthesis, EDN-4-C can be prepared by reacting ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid with ethyl chloroformate in the presence of an enzyme, such as lipase.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxylate involves the condensation of 2-aminonicotinic acid with ethyl acetoacetate, followed by cyclization and esterification reactions.", "Starting Materials": [ "2-aminonicotinic acid", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminonicotinic acid in ethanol and add sodium ethoxide. Heat the mixture to reflux for 1 hour.", "Step 2: Add ethyl acetoacetate to the reaction mixture and continue heating to reflux for an additional 2 hours.", "Step 3: Cool the reaction mixture and add acetic anhydride. Heat the mixture to reflux for 1 hour.", "Step 4: Add sulfuric acid to the reaction mixture and heat to reflux for 2 hours.", "Step 5: Cool the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxylate as a yellow solid." ] }

CAS RN

1054479-45-6

Product Name

ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxylate

Molecular Formula

C11H10N2O3

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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